Prostaglandin D2 serinol amide Prostaglandin D2 serinol amide 2-Arachidonyl glycerol (2-AG) exhibits cannabinoid (CB) agonist activity at the CB1 receptor, is an important endogenous monoglyceride species, and is thus considered to be the natural ligand for the CB1 receptor. 2-AG can also be sequentially metabolized by COX-2 and specific PG synthases to form PG 2-glyceryl esters. In activated RAW 264.7 cells, PGD2 2-glyceryl ester is the primary product of 2-AG metabolism in the COX pathway. PGD2 serinol amide (PGD2-SA) is a stable analog of PGD2 2-glyceryl ester. Unlike PGD2 2-glyceryl ester and other fatty acyl 2-glyceryl esters, PGD2-SA will not isomerize to the less active primary (1-glyceryl) ester. The biological activity of PGD2-SA has not yet been determined.
Brand Name: Vulcanchem
CAS No.: 851761-42-7
VCID: VC0125602
InChI: InChI=1S/C23H39NO6/c1-2-3-6-9-18(27)12-13-20-19(21(28)14-22(20)29)10-7-4-5-8-11-23(30)24-17(15-25)16-26/h4,7,12-13,17-21,25-28H,2-3,5-6,8-11,14-16H2,1H3,(H,24,30)/b7-4-,13-12+/t18-,19+,20+,21-/m0/s1
SMILES: CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NC(CO)CO)O
Molecular Formula: C23H39NO6
Molecular Weight: 425.6 g/mol

Prostaglandin D2 serinol amide

CAS No.: 851761-42-7

Reference Standards

VCID: VC0125602

Molecular Formula: C23H39NO6

Molecular Weight: 425.6 g/mol

Prostaglandin D2 serinol amide - 851761-42-7

CAS No. 851761-42-7
Product Name Prostaglandin D2 serinol amide
Molecular Formula C23H39NO6
Molecular Weight 425.6 g/mol
IUPAC Name (Z)-N-(1,3-dihydroxypropan-2-yl)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide
Standard InChI InChI=1S/C23H39NO6/c1-2-3-6-9-18(27)12-13-20-19(21(28)14-22(20)29)10-7-4-5-8-11-23(30)24-17(15-25)16-26/h4,7,12-13,17-21,25-28H,2-3,5-6,8-11,14-16H2,1H3,(H,24,30)/b7-4-,13-12+/t18-,19+,20+,21-/m0/s1
Standard InChIKey YRUGYYZQISUWGN-AVMYJHFGSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)NC(CO)CO)O
SMILES CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NC(CO)CO)O
Canonical SMILES CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NC(CO)CO)O
Description 2-Arachidonyl glycerol (2-AG) exhibits cannabinoid (CB) agonist activity at the CB1 receptor, is an important endogenous monoglyceride species, and is thus considered to be the natural ligand for the CB1 receptor. 2-AG can also be sequentially metabolized by COX-2 and specific PG synthases to form PG 2-glyceryl esters. In activated RAW 264.7 cells, PGD2 2-glyceryl ester is the primary product of 2-AG metabolism in the COX pathway. PGD2 serinol amide (PGD2-SA) is a stable analog of PGD2 2-glyceryl ester. Unlike PGD2 2-glyceryl ester and other fatty acyl 2-glyceryl esters, PGD2-SA will not isomerize to the less active primary (1-glyceryl) ester. The biological activity of PGD2-SA has not yet been determined.
Synonyms PGD2-SA
Reference 1.Sugiura, T.,Kodaka, T.,Kondo, S., et al. Is the cannabinoid CB1 receptor a 2-arachidonoylglycerol receptor? Structural requirements for triggering a Ca2+ transient in NG108-15 cells. Journal of Biochemistry 122, 890-895 (1997).
PubChem Compound 24778493
Last Modified Nov 11 2021
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